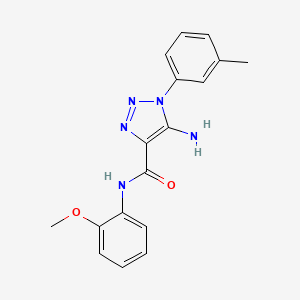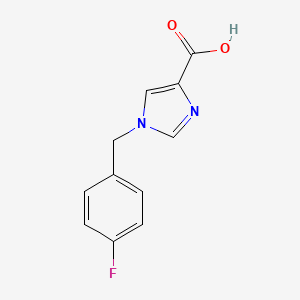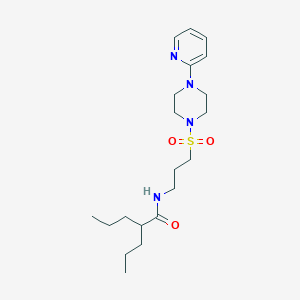
3-chloro-2-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .
Synthesis Analysis
This involves the methods and reactions used to produce the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This refers to the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .科学的研究の応用
Synthesis and Structural Characterization
Research has been conducted on the synthesis of novel benzenesulfonamides bearing various substituents, including tetrazole moieties, and their structural characterization through techniques like X-ray crystallography. These studies have led to the identification of compounds with potential antimicrobial, anti-HIV, and COX-2 inhibitory activities. For instance, novel primary and secondary benzenesulfonamides were prepared by direct chlorosulfonation, and some of these compounds showed promising antimicrobial and anti-HIV activity (Iqbal et al., 2006). Additionally, docking studies and crystal structure analysis of tetrazole derivatives have been conducted to understand their molecular interactions and potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Photodynamic Therapy Applications
Certain benzenesulfonamide derivatives have been explored for their photophysical and photochemical properties, making them candidates for applications in photodynamic therapy (PDT) for cancer treatment. New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized, showing high singlet oxygen quantum yields, which are crucial for effective PDT (Pişkin et al., 2020).
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition capabilities of benzenesulfonamide derivatives, particularly against carbonic anhydrase isoenzymes. These studies have identified compounds with significant inhibitory effects, suggesting potential therapeutic applications in treating conditions associated with dysregulated enzyme activity (Gul et al., 2016).
Antitumor Activity
Benzenesulfonamide derivatives have been synthesized and tested for in vitro antitumor activity, revealing some compounds with significant activity against various cancer cell lines. These findings indicate the potential of these compounds in the development of new anticancer agents (Sławiński et al., 2006).
Antibacterial Properties
The antibacterial properties of d10 metal complexes based on modified benzenesulfonamide derivatives have been investigated. These studies have shown that the incorporation of N-containing auxiliary ligands can lead to compounds with promising antibacterial activities (Feng et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-chloro-2-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c1-10-13(16)4-3-5-14(10)25(23,24)17-11-6-8-12(9-7-11)21-15(22)20(2)18-19-21/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYMXQNHFWBHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2660098.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2660100.png)

![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2660106.png)



![2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660115.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide](/img/structure/B2660116.png)
![2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2660117.png)
![N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660118.png)
![3',6'-Dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide;3',6'-dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/no-structure.png)